Unii-4mlv6V88TG

Overview

Description

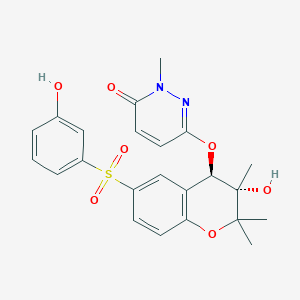

UK-157147 is a chemical compound known for its role as a substrate for UDP-glucuronosyltransferase 1A1. It has the systematic name (3S,4R)-[6-(3-hydroxyphenyl)sulfonyl]-2,2,3-trimethyl-4-(2-methyl-3-oxo-2,3-dihydropyridazin-6-yloxy)-3-chromanol. This compound is primarily used in research settings to study drug metabolism and interactions, particularly in the context of glucuronidation, an important pathway for drug metabolism in humans .

Preparation Methods

The synthesis of UK-157147 involves several steps, starting with the preparation of the core chromanol structure. The synthetic route typically includes the following steps:

Formation of the chromanol core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction using reagents like sulfonyl chlorides.

Attachment of the pyridazinone moiety: This step involves the coupling of the chromanol core with the pyridazinone derivative under specific conditions to ensure the correct stereochemistry.

Chemical Reactions Analysis

UK-157147 undergoes several types of chemical reactions, including:

Glucuronidation: This is the primary reaction it undergoes, catalyzed by UDP-glucuronosyltransferase 1A1. The reaction involves the addition of glucuronic acid to the compound, increasing its solubility and facilitating its excretion.

Oxidation and Reduction: While specific details on these reactions for UK-157147 are limited, it is likely that it can undergo oxidation and reduction reactions under appropriate conditions.

Substitution Reactions: The compound may also undergo substitution reactions, particularly involving the sulfonyl and hydroxyl groups.

Common reagents used in these reactions include UDP-glucuronic acid for glucuronidation, and various oxidizing and reducing agents for oxidation and reduction reactions .

Scientific Research Applications

UK-157147 has several scientific research applications:

Drug Metabolism Studies: It is used to study the glucuronidation pathway, which is crucial for the metabolism of many drugs.

Pharmacokinetics: Researchers use UK-157147 to understand how drugs are processed in the body, including their absorption, distribution, metabolism, and excretion.

Toxicology: The compound is used to investigate potential drug interactions and the formation of toxic metabolites.

Nanoparticle Delivery Systems: Studies have explored the use of UK-157147 in polymeric nanoparticle suspensions for targeted drug delivery to hair follicles and sebaceous glands.

Mechanism of Action

UK-157147 exerts its effects primarily through its interaction with UDP-glucuronosyltransferase 1A1. The enzyme catalyzes the transfer of glucuronic acid to UK-157147, forming a glucuronide conjugate. This reaction increases the solubility of the compound, facilitating its excretion from the body. The molecular targets involved in this process include the active site of UDP-glucuronosyltransferase 1A1 and the glucuronic acid donor .

Comparison with Similar Compounds

UK-157147 can be compared with other substrates of UDP-glucuronosyltransferase 1A1, such as:

UK-156037: Another substrate for UDP-glucuronosyltransferase 1A1, differing in the position of the phenol moiety.

UK-157261: Similar in structure but with variations in the substituents on the chromanol core.

Properties

IUPAC Name |

6-[[(3S,4R)-3-hydroxy-6-(3-hydroxyphenyl)sulfonyl-2,2,3-trimethyl-4H-chromen-4-yl]oxy]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-22(2)23(3,28)21(31-19-10-11-20(27)25(4)24-19)17-13-16(8-9-18(17)32-22)33(29,30)15-7-5-6-14(26)12-15/h5-13,21,26,28H,1-4H3/t21-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZBVDKKWDXRGH-GGAORHGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC4=NN(C(=O)C=C4)C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC1(C)C)OC4=NN(C(=O)C=C4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162704-20-3 | |

| Record name | UK-157147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162704203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK-157147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MLV6V88TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)

![(E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3419910.png)